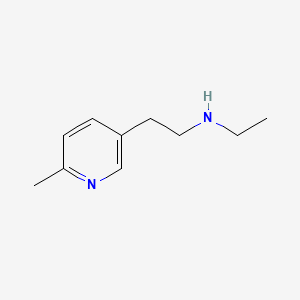
N-Ethyl-6-methylpyridine-3-ethylamine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-Ethyl-6-methylpyridine-3-ethylamine is an organic compound with the molecular formula C10H16N2 It is a derivative of pyridine, characterized by the presence of ethyl and methyl groups attached to the pyridine ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-Ethyl-6-methylpyridine-3-ethylamine can be achieved through several methods. One common approach involves the alkylation of 6-methylpyridine with ethylamine. The reaction typically requires a base, such as sodium hydride or potassium carbonate, to deprotonate the amine and facilitate the nucleophilic substitution reaction. The reaction is carried out under reflux conditions in an appropriate solvent, such as tetrahydrofuran or dimethylformamide.
Another method involves the reductive amination of 6-methylpyridine-3-carbaldehyde with ethylamine. This reaction is catalyzed by a reducing agent, such as sodium cyanoborohydride or hydrogen gas in the presence of a palladium catalyst. The reaction is typically conducted in an alcohol solvent, such as methanol or ethanol, at room temperature.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions, such as temperature, pressure, and solvent choice, can significantly improve the scalability of the synthesis. Additionally, purification techniques, such as distillation or chromatography, are employed to obtain the desired product with high purity.
化学反応の分析
Types of Reactions
N-Ethyl-6-methylpyridine-3-ethylamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents, such as potassium permanganate or chromium trioxide, to form corresponding N-oxide derivatives.
Reduction: Reduction reactions can be carried out using reducing agents, such as lithium aluminum hydride or sodium borohydride, to obtain reduced amine derivatives.
Substitution: Nucleophilic substitution reactions can occur at the ethylamine group, where nucleophiles, such as halides or alkoxides, replace the ethyl group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in aqueous solution, chromium trioxide in acetic acid.
Reduction: Lithium aluminum hydride in tetrahydrofuran, sodium borohydride in methanol.
Substitution: Sodium hydride in dimethylformamide, potassium carbonate in tetrahydrofuran.
Major Products
Oxidation: this compound N-oxide.
Reduction: this compound reduced derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
科学的研究の応用
N-Ethyl-6-methylpyridine-3-ethylamine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules. It can serve as a ligand in coordination chemistry and catalysis.
Biology: Investigated for its potential biological activities, such as antimicrobial and antiviral properties.
Medicine: Explored for its potential use in drug development, particularly as a precursor for pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and materials, including polymers and resins.
作用機序
The mechanism of action of N-Ethyl-6-methylpyridine-3-ethylamine involves its interaction with specific molecular targets and pathways. In biological systems, it may act by binding to receptors or enzymes, modulating their activity. The exact molecular targets and pathways depend on the specific application and context in which the compound is used. For example, in antimicrobial applications, it may disrupt bacterial cell membranes or inhibit essential enzymes.
類似化合物との比較
Similar Compounds
- N-Methyl-6-methylpyridine-3-ethylamine
- N-Ethyl-6-methylpyridine-3-methylamine
- N-Ethyl-5-methylpyridine-3-ethylamine
Uniqueness
N-Ethyl-6-methylpyridine-3-ethylamine is unique due to the specific positioning of the ethyl and methyl groups on the pyridine ring. This structural arrangement can influence its chemical reactivity and biological activity, making it distinct from other similar compounds. The presence of both ethyl and methyl groups can enhance its lipophilicity and potentially improve its interaction with hydrophobic targets in biological systems.
特性
CAS番号 |
84145-40-4 |
|---|---|
分子式 |
C10H16N2 |
分子量 |
164.25 g/mol |
IUPAC名 |
N-ethyl-2-(6-methylpyridin-3-yl)ethanamine |
InChI |
InChI=1S/C10H16N2/c1-3-11-7-6-10-5-4-9(2)12-8-10/h4-5,8,11H,3,6-7H2,1-2H3 |
InChIキー |
ZCHKCLFAOKZPPY-UHFFFAOYSA-N |
正規SMILES |
CCNCCC1=CN=C(C=C1)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


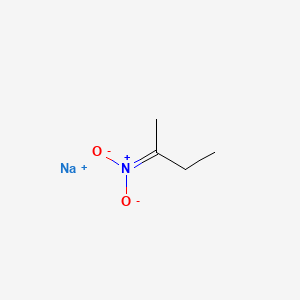

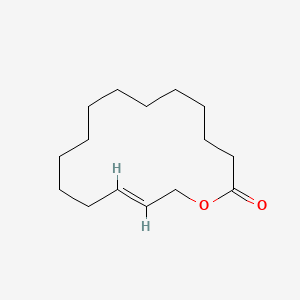



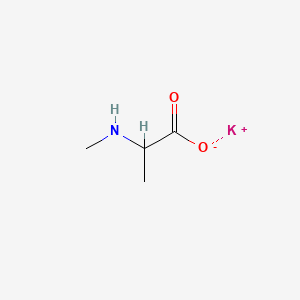

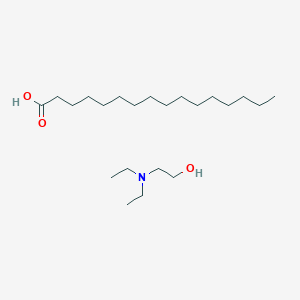
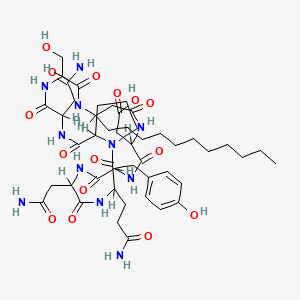
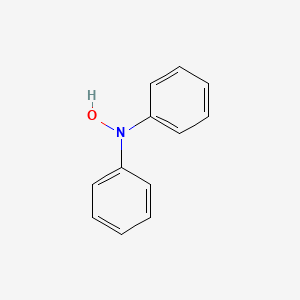
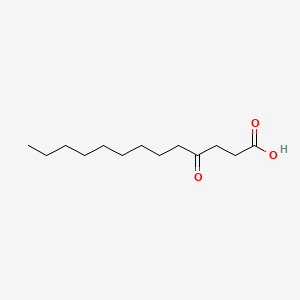

![Dicalcium;carboxymethyl-dimethyl-[3-[(2-oxoacetyl)amino]propyl]azanium;hydride;2-methyl-2-[3-[(2-oxoacetyl)amino]propylamino]propanoic acid](/img/structure/B12653968.png)
